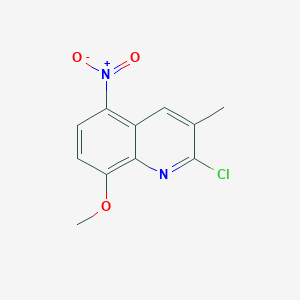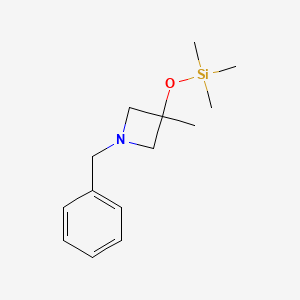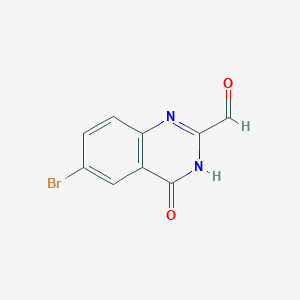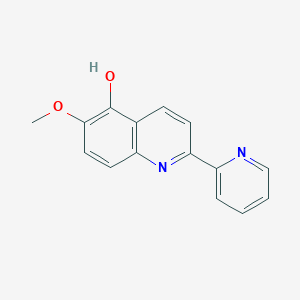
6-Methoxy-2-(pyridin-2-yl)quinolin-5(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-2-(pyridin-2-yl)quinolin-5-ol is a heterocyclic compound with the molecular formula C15H12N2O2. It is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a quinoline core substituted with a methoxy group at the 6-position and a pyridin-2-yl group at the 2-position, along with a hydroxyl group at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(pyridin-2-yl)quinolin-5-ol typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of 2-aminopyridine derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-2-(pyridin-2-yl)quinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-2-(pyridin-2-yl)quinolin-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Wirkmechanismus
The mechanism of action of 6-Methoxy-2-(pyridin-2-yl)quinolin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-yl)quinolin-5-ol: Lacks the methoxy group at the 6-position.
6-Methoxyquinolin-5-ol: Lacks the pyridin-2-yl group at the 2-position.
2-(Pyridin-2-yl)quinoline: Lacks both the methoxy and hydroxyl groups.
Uniqueness
6-Methoxy-2-(pyridin-2-yl)quinolin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy and hydroxyl groups, along with the pyridin-2-yl moiety, enhances its potential for diverse applications in medicinal chemistry and material science.
Eigenschaften
CAS-Nummer |
60582-45-8 |
|---|---|
Molekularformel |
C15H12N2O2 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
6-methoxy-2-pyridin-2-ylquinolin-5-ol |
InChI |
InChI=1S/C15H12N2O2/c1-19-14-8-7-11-10(15(14)18)5-6-13(17-11)12-4-2-3-9-16-12/h2-9,18H,1H3 |
InChI-Schlüssel |
CLBHUIXIJWZAFZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)N=C(C=C2)C3=CC=CC=N3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




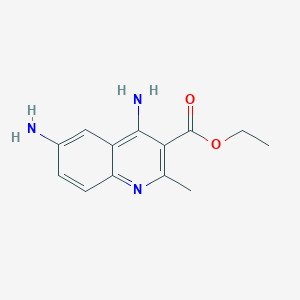
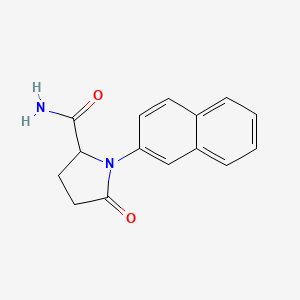
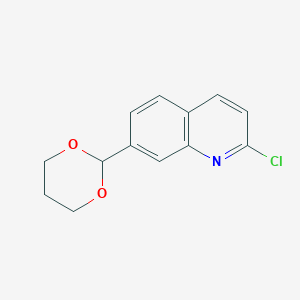
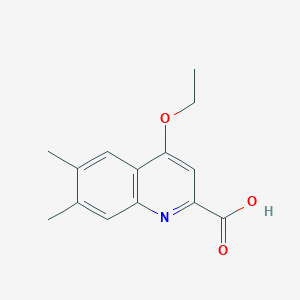
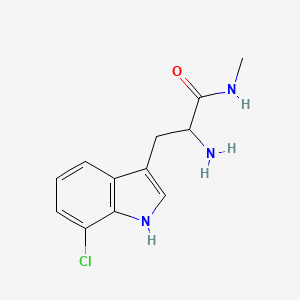
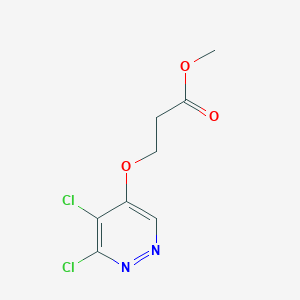
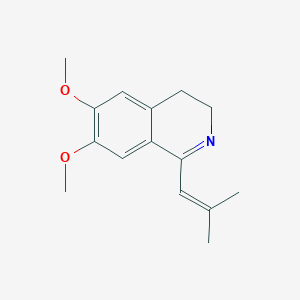

![5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-iminothiazolidin-4-one](/img/structure/B11864392.png)
